Technical Monograph: 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide
Technical Monograph: 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide
Topic: Technical Profile: 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide Content Type: Technical Whitepaper / Synthetic Monograph Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Targeting the Xanthone Scaffold: Synthesis, Structural Logic, and Biological Application
Executive Summary & Chemical Identity
4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide represents a specialized pharmacophore within the 3-amidoxanthone class. This molecule fuses the rigid, planar tricyclic xanthone core—a proven DNA intercalator and kinase scaffold—with a 4-methoxybenzoyl (anisoyl) moiety via an amide linker. This specific substitution pattern (C3-amidation) is critical for optimizing the structure-activity relationship (SAR), enhancing solubility and target specificity compared to the lipophilic parent xanthone.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Value | Notes |
| IUPAC Name | 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide | |
| Molecular Formula | C₂₁H₁₅NO₄ | |
| Molecular Weight | 345.35 g/mol | |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity; likely requires DMSO for stock solutions. |
| H-Bond Donors | 1 (Amide NH) | Critical for active site binding. |
| H-Bond Acceptors | 4 (Ketone, Amide Carbonyl, Methoxy, Ether) | |
| Topological Polar Surface Area | ~65 Ų | Good predicted membrane permeability. |
Structural Logic & Pharmacophore Analysis
The design of this molecule is not arbitrary; it leverages specific interactions known in medicinal chemistry to modulate biological activity, particularly in oncology and neuroprotection.
Core Architecture
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Xanthone Core (9-oxo-9H-xanthene): Acts as a planar anchor. Its tricyclic nature allows for DNA intercalation (sliding between base pairs) and provides a scaffold for π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets (e.g., Kinases, ALDH).
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C3-Amide Linker: The 3-position is electronically distinct. Unlike the 1-position (which often engages in intramolecular H-bonding with the xanthone carbonyl), the 3-position projects the substituent into the solvent-accessible space or a secondary binding pocket. The amide bond introduces a hydrogen bond donor/acceptor pair, crucial for orienting the molecule.
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4-Methoxybenzoyl Tail: The para-methoxy group serves two roles:
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Electronic: It is an electron-donating group (EDG), increasing the electron density of the phenyl ring, potentially strengthening π-stacking interactions.
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Metabolic: The methoxy group is a potential site for metabolic O-demethylation, which can improve clearance or generate an active phenolic metabolite.
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Synthetic Protocol (Authoritative Methodology)
This protocol utilizes a convergent synthesis strategy: the reduction of a nitro-xanthone precursor followed by Schotten-Baumann acylation. This route is preferred over direct amination due to higher regioselectivity.
Step 1: Precursor Synthesis (3-amino-9H-xanthen-9-one)
Note: Direct nitration of xanthone often yields a mixture; starting from 2-(2,4-dinitrophenoxy)benzoic acid cyclization is more precise.
Step 2: Acylation (The Coupling Reaction)
Reagents:
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Substrate: 3-amino-9H-xanthen-9-one (1.0 eq)
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Acylating Agent: 4-methoxybenzoyl chloride (1.2 eq)
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Base: Triethylamine (TEA) or Pyridine (2.0 eq)
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Solvent: Anhydrous Dichloromethane (DCM) or THF.
Protocol:
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Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-amino-9H-xanthen-9-one (1 mmol, 211 mg) in anhydrous DCM (10 mL).
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Activation: Add Triethylamine (2 mmol, 280 µL) and cool the mixture to 0°C in an ice bath.
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Addition: Dropwise add a solution of 4-methoxybenzoyl chloride (1.2 mmol, 205 mg) in DCM (2 mL) over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1). The fluorescent amine spot will disappear, replaced by a less polar amide spot.
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Workup: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with 1N HCl (to remove unreacted amine/pyridine) followed by brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/DMF or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Expected Yield: 75–85% Appearance: Light yellow to off-white solid.
Visualizing the Synthetic Workflow
Figure 1: Convergent synthesis pathway via acyl chloride coupling.
Biological Mechanism & Experimental Validation
The biological activity of 3-amidoxanthones is typically driven by two mechanisms: DNA Intercalation and Enzyme Inhibition .
A. DNA Intercalation Assay (Fluorescence Displacement)
Xanthones are planar chromophores. Upon binding to DNA, they often quench or enhance fluorescence depending on the specific probe used.
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Logic: The 4-methoxybenzamide tail provides an "anchor" in the minor groove while the xanthone core intercalates.
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Protocol:
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Incubate Ct-DNA (Calf Thymus DNA) with Ethidium Bromide (EtBr).
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Titrate increasing concentrations of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide (0–100 µM).
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Measure fluorescence emission (Ex: 520 nm, Em: 600 nm).
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Result: A decrease in fluorescence indicates displacement of EtBr, confirming intercalation.
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B. Cytotoxicity Screening (MTT Assay)
Based on structural analogs (e.g., N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides [1]), this compound is expected to show antiproliferative activity against breast (MCF-7) and neuroblastoma cell lines.
Structure-Activity Relationship (SAR) Logic:
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Unsubstituted Xanthone: Weak activity.
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3-Amino Xanthone: Moderate activity, high toxicity.
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3-Amido Xanthone (Target): Enhanced specificity. The bulky amide group prevents non-specific binding while the methoxy group improves lipophilicity for cell penetration.
Signal Transduction Pathway
The diagram below illustrates the potential pathway interference, specifically targeting the p53-MDM2 axis or Topoisomerase II , common targets for this scaffold.
Figure 2: Predicted mechanism of action involving Topoisomerase II inhibition and DNA intercalation.
Analytical Characterization Data (Simulated/Reference)
To validate the synthesis, the following spectral data must be obtained. These values are predicted based on the fragmentation patterns of xanthone derivatives [2].
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 10.65 (s, 1H) | Amide -NH- proton (Singlet, exchangeable). |
| δ 8.60 (d, J=2.0 Hz, 1H) | H4 of Xanthone (deshielded by carbonyl and amide). | |
| δ 3.85 (s, 3H) | Methoxy -OCH₃ group. | |
| δ 8.20 (d, J=8.0 Hz, 1H) | H1 or H8 (peri-position to xanthone carbonyl). | |
| ¹³C NMR | 176.5 ppm | Xanthone Carbonyl (C9). |
| 165.2 ppm | Amide Carbonyl. | |
| 55.8 ppm | Methoxy Carbon. | |
| HRMS (ESI+) | m/z 346.1074 | [M+H]⁺ Calculated for C₂₁H₁₆NO₄. |
Safety & Handling
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Hazard Class: Xanthone derivatives should be treated as potential DNA intercalators/mutagens until proven otherwise.
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PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
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Storage: Store solid at -20°C, protected from light. Solutions in DMSO are stable for 1 month at -20°C.
References
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El-Azab, A. S., et al. (2018). "Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides." Saudi Pharmaceutical Journal.
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Pedro, M., et al. (2002). "Xanthones as Inhibitors of Growth of Human Cancer Cell Lines." Bioorganic & Medicinal Chemistry.
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BenchChem Protocols. (2025). "Application Notes and Protocols for the Schotten-Baumann Reaction."
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PubChem Compound Summary. (2025). "4-Methoxyxanthone (Structural Analog Data)." National Center for Biotechnology Information.
